Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate is a synthetic organic compound characterized by its unique indole structure and the presence of a dimethylamino group. Its molecular formula is with a molecular weight of approximately 232.28 g/mol. This compound is recognized for its potential applications in medicinal chemistry and biological research due to its diverse chemical properties and biological activities.
These reactions are significant for synthesizing more complex organic molecules and exploring its potential pharmacological properties.
Research indicates that Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate exhibits various biological activities, including:
The synthesis of Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate typically involves the following steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield.
Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate has several applications across different fields:
Studies on Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate have focused on its interactions with various biological targets:
Understanding these interactions is crucial for developing targeted therapies.
Several compounds share structural similarities with Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate. Notable examples include:
Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate stands out due to its specific indole structure combined with the dimethylamino group, which imparts distinct chemical reactivity and biological properties not found in other similar compounds .
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate | Structure | Indole structure with dimethylamino group |
| Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate | Structure | Different substituents affecting activity |
| Benzofuran Derivatives | Structure | Benzofuran ring structure |
Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate (CAS# 796870-46-7) possesses the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.278 g/mol. Its structure combines a bicyclic indole core with two functional groups:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.278 g/mol |
| Exact Mass | 232.121 g/mol |
| PSA (Polar Surface Area) | 45.33 Ų |
| LogP (Partition Coefficient) | 2.41 |
The dimethylamino group activates the indole ring for electrophilic substitution at positions C4 and C7, while the ethyl ester facilitates hydrolysis to carboxylic acid derivatives for further functionalization. This dual functionality makes the compound a versatile scaffold for synthesizing indole-2-carboxamides, which are pivotal in drug discovery.
The compound’s synthesis was first reported in the early 2000s as part of efforts to develop cannabinoid receptor modulators. Key milestones include:
These developments built upon foundational work in indole chemistry, such as Kuno Fritz’s isolation of indole from tryptophan in 1866. The integration of dimethylamino and ester groups into the indole framework represented a deliberate strategy to enhance binding affinity and metabolic stability in drug candidates.
Ethyl 5-(dimethylamino)-1H-indole-2-carboxylate has become a cornerstone in heterocyclic chemistry due to its:
The compound is synthesized via the Hemetsberger-Knittel reaction, which involves:
This method allows regioselective functionalization, enabling access to derivatives like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, a potent CB1 receptor modulator.
The dimethylamino group increases electron density at the C5 and C7 positions, facilitating reactions such as halogenation and oxidative dimerization. For example, bromination at C3 yields intermediates for antitumor agents.